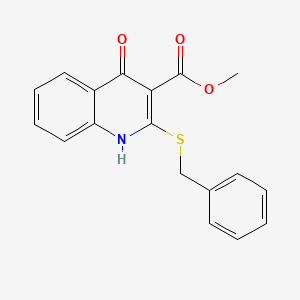![molecular formula C18H21N5O2S B12271579 2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B12271579.png)
2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound that features a benzonitrile group, a piperidine ring, and a pyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with a benzonitrile derivative. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: It has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
2-({3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzonitrile: is similar to other compounds that feature a benzonitrile group, a piperidine ring, and a pyrimidine moiety. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C18H21N5O2S |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C18H21N5O2S/c1-14-11-20-18(21-12-14)22(2)16-7-5-9-23(13-16)26(24,25)17-8-4-3-6-15(17)10-19/h3-4,6,8,11-12,16H,5,7,9,13H2,1-2H3 |
Clave InChI |
RVUZUKISDKBJMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271501.png)
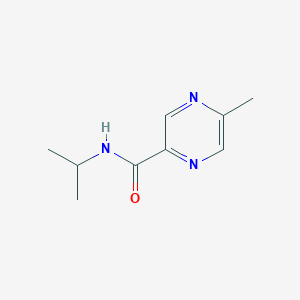
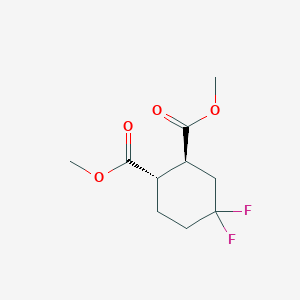
![2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12271523.png)
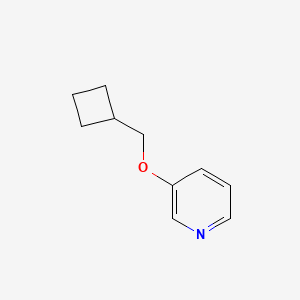
![2-[cyclopentyl(methyl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12271532.png)
![7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B12271535.png)
![N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12271536.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271549.png)
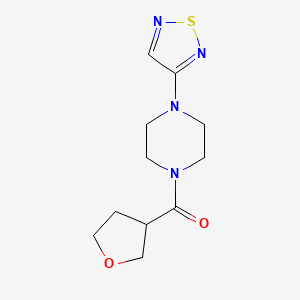
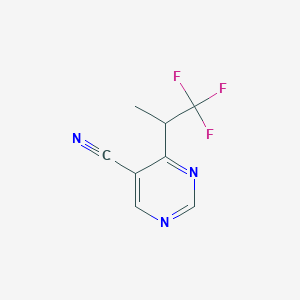
![2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B12271566.png)
